molecular formula C8H11BrN4O B13337240 5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one

5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one

Cat. No.: B13337240
M. Wt: 259.10 g/mol
InChI Key: WDOPTWWQBDRDRD-UHFFFAOYSA-N
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Description

5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at the 5-position with a methyl-linked 3-amino-4-bromopyrazole moiety.

For example, 5-(azido(phenyl)methyl)pyrrolidin-2-one (6b) was synthesized via iron-catalyzed aminoazidation of alkenes , suggesting that similar strategies could apply to the target compound.

Properties

Molecular Formula

C8H11BrN4O

Molecular Weight

259.10 g/mol

IUPAC Name

5-[(3-amino-4-bromopyrazol-1-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C8H11BrN4O/c9-6-4-13(12-8(6)10)3-5-1-2-7(14)11-5/h4-5H,1-3H2,(H2,10,12)(H,11,14)

InChI Key

WDOPTWWQBDRDRD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination to introduce the bromo group.

    Linking to Pyrrolidinone: The final step involves the formation of a bond between the pyrazole ring and the pyrrolidinone moiety, often through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions include nitro derivatives, reduced compounds, and various substituted pyrazole derivatives.

Scientific Research Applications

5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of 5-substituted pyrrolidin-2-one derivatives. Below is a comparative analysis:

Compound Name / ID Substituent Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound 3-Amino-4-bromo-1H-pyrazol-1-yl-methyl Amino, Bromo, Pyrazole ~287.11* Potential reactivity (Br substitution), H-bonding capacity N/A
5-(Benzyloxy)pyrrolidin-2-one (Compound 7) Benzyloxy Ether ~205.23 Hydrophobic; used in chiral phase studies
5-(Azido(phenyl)methyl)pyrrolidin-2-one (6b) Azido(phenyl)methyl Azide, Phenyl ~230.25 Click chemistry applications
5-(Tosyloxymethyl)pyrrolidin-2-one (4) Tosyloxymethyl Sulfonate ester ~297.34 Leaving group for further substitution
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one Methanesulfonylphenyl Sulfonyl, Amino ~254.30 Pharmacological interest (structural analog)
1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)imidazolidin-2-one (18c) Piperidinyl, Trifluoromethylbenzyl Trifluoromethyl, Piperidine ~531.55 Anti-Alzheimer's activity (AChE inhibition)

*Calculated based on formula C₈H₁₁BrN₄O.

Key Observations:

Substituent Reactivity : The bromine atom in the target compound offers a site for nucleophilic substitution (e.g., Suzuki coupling), contrasting with the azide group in 6b (click chemistry) or the tosylate in 4 (SN2 reactions) .

The amino group in the target compound may enhance solubility and target binding compared to hydrophobic derivatives like 5-(benzyloxy)pyrrolidin-2-one .

Stereochemical Complexity: Unlike compound 8 in (two asymmetric centers), the target compound likely has a single stereocenter at the pyrrolidinone 5-position, simplifying synthesis and purification .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The amino and lactam groups in the target compound may improve aqueous solubility compared to analogs with nonpolar substituents (e.g., benzyloxy or propenyl groups) .
  • LogP : The bromine and pyrazole groups likely increase logP relative to sulfonylphenyl derivatives (e.g., ’s compound), balancing hydrophobicity and polarity .
  • Metabolic Stability : The bromine atom could reduce metabolic degradation compared to compounds with labile groups (e.g., azides or esters) .

Biological Activity

5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring and a pyrazole moiety, which are known for their diverse biological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this compound based on various studies and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino and bromo substituents on the pyrazole ring enhance the compound's binding affinity, potentially modulating the activity of various biological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Bacterial Strain
5-(4-bromo)-3-(3-amino-pyrazol-1-yl)propanoic acid0.0048E. coli
3-(3-amino-4-bromo-pyrazol-1-yl)propanoic acid0.0195S. aureus
2,6-dipyrrolidino-1,4-dibromobenzene0.025Bacillus mycoides

Antitumor Activity

Pyrazole derivatives have also been explored for their antitumor properties. In vitro studies demonstrate that certain pyrazole compounds can induce apoptosis in cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation . The ability of these compounds to interact with DNA or RNA synthesis pathways may contribute to their effectiveness as antitumor agents.

Case Study:
In a recent study, a series of pyrazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the 4-position of the pyrazole ring significantly enhanced cytotoxicity, with IC50 values ranging from 10 to 50 µM against various cancer types .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly influenced by their structural features. The presence of halogen substituents, such as bromine, has been linked to increased antimicrobial and anticancer activities. Modifications at different positions on the pyrazole ring can result in varying degrees of potency and selectivity towards specific biological targets.

Table 2: Structure-Activity Relationship Insights

Substituent PositionTypeBiological Activity
3AminoEnhanced binding affinity
4BromoIncreased antimicrobial activity
N(1)Alkyl groupImproved solubility

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